N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is notable for its unusual stability. The compound also contains a trifluoromethyl group, which can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a trifluoromethyl group. The exact structure would depend on the specific arrangement and bonding of these components .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could make the compound more resistant to metabolism, increasing its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of Celecoxib derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Although the specific compound was not directly mentioned, the research involved closely related chemical structures, demonstrating the broader applicability of such compounds in the development of therapeutic agents. The investigation revealed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or Celecoxib. This suggests the potential of such compounds in medicinal chemistry, particularly in the treatment of inflammation and pain with minimal side effects Ş. Küçükgüzel et al., Molecules, 2013.
Anticancer and Antiviral Potentials
Further extending the application to the domain of anticancer and antiviral therapies, another study by Alam et al. (2016) explored pyrazole derivatives for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancerous cell lines. This research illustrates the potential of pyrazole-based compounds in targeting specific enzymes involved in cancer cell proliferation, providing a pathway for the development of new anticancer agents. The findings underscore the versatility of such compounds in medicinal research, particularly in designing drugs with specific mechanisms of action against cancer and viral infections Raquib Alam et al., Bioorganic chemistry, 2016.
Contribution to Synthetic Chemistry
The synthesis of novel 3-amino-5-trifluoromethylazoles by Martins et al. (2006) demonstrates the compound's relevance in synthetic chemistry, particularly in the development of new synthetic routes and methodologies. This work not only expands the chemical toolbox but also provides insights into the structural diversity achievable with trifluoromethyl-substituted compounds, highlighting their significance in creating pharmacologically relevant molecules M. Martins et al., Synthesis, 2006.
Advanced Material and Luminescence Studies
The synthesis and structural investigation of terbium and europium acylpyrazolonates by Pettinari et al. (2004) explore the utility of related pyrazole compounds in the field of materials science. These lanthanide complexes exhibit distinct luminescence properties, suggesting potential applications in the development of new luminescent materials. Such studies underscore the versatility of pyrazole-based compounds beyond medicinal chemistry, extending their use to the creation of advanced materials with specific optical properties C. Pettinari et al., Inorganica Chimica Acta, 2004.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-2-15(13-6-4-3-5-7-13)18(26)23-10-11-25-16(14-8-9-14)12-17(24-25)19(20,21)22/h3-7,12,14-15H,2,8-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLADLRGLHHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.